3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It includes the types of reactions (addition, substitution, etc.), the conditions under which the reactions occur, and the products of the reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Synthesis of Heterocycles and Organic Compounds
The compound has been explored as a starting material or intermediary in the synthesis of a diverse range of heterocyclic compounds. Shibuya et al. (1984) demonstrated the utility of similar compounds in the generation of 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives through reactions with active methylenes, leading to aminothio compounds or isothiazolo[5,4-d]pyrimidines upon further treatment (Shibuya, 1984). These findings suggest a pathway for the creation of various bioactive molecules and materials through subsequent chemical modifications.
Polymerization Processes
Research on terthiophene derivatives has shown that substituents influence polymerizability and the properties of resulting polymers, as reported by Visy et al. (1994). The study on electrochemically polymerized terthiophene derivatives indicates that substituents, although preventing the extension of conjugation to the side group, significantly affect solubilities and inductive effects, which are crucial for understanding the polymerization behavior of complex molecules like "3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda6,3-thiazolane-1,1,4-trione" (Visy, Lukkari, & Kankare, 1994).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and bioactivity predictions through molecular docking of related compounds have been the focus of recent studies. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound with a similar structure, providing insights into the molecular parameters, intramolecular charge transfers, and potential biological effects based on docking results. This research highlights the compound's relevance in designing molecules with specific biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Advanced Materials and Electrochromic Properties
Further research into polymers and copolymers derived from thiophene and its derivatives has revealed significant potential in the development of materials with desirable electrochromic properties. Studies like those conducted by Pang et al. (2006) on the electrochemical synthesis, characterization, and electrochromic properties of poly(3-chlorothiophene) and its copolymers demonstrate the application of these materials in creating devices with vivid color changes and high switching stability, which are essential for the development of advanced electrochromic devices (Pang, Xu, Li, Ding, Cheng, Shi, & Jin, 2006).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.
Please consult with a chemistry professional or refer to relevant scientific literature for detailed and accurate information.
properties
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-24-15-8-4-13(5-9-15)19-10-16-17(21)20(11-25(16,22)23)14-6-2-12(18)3-7-14/h2-10,19H,11H2,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHKIQCOZSFFC-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione |
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